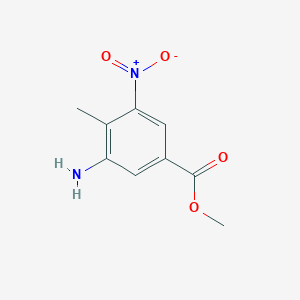

Methyl 3-amino-4-methyl-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJNEBQTJXTNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356983 | |

| Record name | methyl 3-amino-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72922-60-2 | |

| Record name | methyl 3-amino-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 3-amino-4-methyl-5-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of Methyl 3-amino-4-methyl-5-nitrobenzoate, a valuable substituted aromatic intermediate in the development of pharmaceuticals and other complex organic molecules. This document provides comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a four-step reaction sequence commencing with 3-amino-4-methylbenzoic acid. The key transformations involve:

-

Esterification of the carboxylic acid to its corresponding methyl ester.

-

Protection of the amine functionality as an acetamide to prevent oxidation and to direct the subsequent electrophilic aromatic substitution.

-

Regioselective nitration of the protected intermediate.

-

Deprotection of the acetamide to yield the final product.

This strategic approach ensures high yields and selectivity in each step.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |

| 1 | Esterification | 3-Amino-4-methylbenzoic acid | Methanol, Thionyl chloride | Methyl 3-amino-4-methylbenzoate | ~97 |

| 2 | Protection | Methyl 3-amino-4-methylbenzoate | Acetic anhydride, Pyridine | Methyl 3-acetamido-4-methylbenzoate | >95 (assumed) |

| 3 | Nitration | Methyl 3-acetamido-4-methylbenzoate | Fuming nitric acid, Sulfuric acid | Methyl 3-acetamido-4-methyl-5-nitrobenzoate | ~88 (analogous) |

| 4 | Deprotection | Methyl 3-acetamido-4-methyl-5-nitrobenzoate | Hydrochloric acid | This compound | High (assumed) |

Experimental Protocols

Step 1: Esterification of 3-Amino-4-methylbenzoic Acid

This procedure outlines the conversion of 3-amino-4-methylbenzoic acid to Methyl 3-amino-4-methylbenzoate.[1]

-

Materials:

-

3-Amino-4-methylbenzoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1.00 g, 6.62 mmol) in anhydrous MeOH (25 mL).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.71 g, 14.4 mmol, 1.05 mL) dropwise to the cooled solution.

-

Remove the ice bath and reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Carefully add a saturated aqueous NaHCO₃ solution (40 mL) to the residue.

-

Extract the aqueous layer with EtOAc.

-

Combine the organic phases and dry over MgSO₄.

-

Evaporate the solvent to obtain Methyl 3-amino-4-methylbenzoate as a beige powder (1.06 g, 6.42 mmol, 97% yield).

-

Step 2: Protection of the Amino Group

This protocol describes the acetylation of the amino group of Methyl 3-amino-4-methylbenzoate.

-

Materials:

-

Methyl 3-amino-4-methylbenzoate

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve Methyl 3-amino-4-methylbenzoate in DCM in a round-bottom flask.

-

Add pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 3-acetamido-4-methylbenzoate.

-

Step 3: Nitration of Methyl 3-acetamido-4-methylbenzoate

This procedure is adapted from the synthesis of a structurally similar compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[2]

-

Materials:

-

Methyl 3-acetamido-4-methylbenzoate

-

Fuming nitric acid (95%)

-

Concentrated sulfuric acid

-

Chloroform

-

-

Procedure:

-

Dissolve Methyl 3-acetamido-4-methylbenzoate in chloroform.

-

In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at a low temperature (-10°C to -5°C).

-

Slowly add the solution of the substrate to the cold nitrating mixture dropwise, maintaining the temperature between -10°C and -5°C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it with cold water and then with a saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-acetamido-4-methyl-5-nitrobenzoate.

-

Purify the product by recrystallization or column chromatography.

-

Step 4: Deprotection of the Acetyl Group

This protocol outlines the hydrolysis of the acetamido group to yield the final product.

-

Materials:

-

Methyl 3-acetamido-4-methyl-5-nitrobenzoate

-

Concentrated Hydrochloric acid (HCl)

-

Water

-

Sodium hydroxide (NaOH) solution (10%)

-

-

Procedure:

-

In a round-bottom flask, add the crude Methyl 3-acetamido-4-methyl-5-nitrobenzoate.

-

Add a mixture of water and concentrated HCl.[3]

-

Reflux the mixture for 1-2 hours, monitoring the deprotection by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution by the slow addition of a 10% NaOH solution until the product precipitates.

-

Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.

-

Visualizations

Synthetic Pathway Workflow

Caption: Synthetic workflow for this compound.

Logical Relationships in Nitration Step

Caption: Directing effects in the regioselective nitration step.

References

Methyl 3-amino-4-methyl-5-nitrobenzoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 3-amino-4-methyl-5-nitrobenzoate. Due to the limited availability of experimental data for this specific compound in public databases, this document also includes detailed information on closely related isomers and potential synthetic pathways. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound is a substituted aromatic compound. Its structure, featuring an amino, a methyl, and a nitro group on the benzene ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The precise substitution pattern is crucial in determining the molecule's reactivity and biological activity.

Chemical Properties of this compound

Direct experimental data for this compound is scarce. However, its basic chemical properties can be derived from its structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 210.19 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Canonical SMILES | CC1=C(C(=CC(=C1N)--INVALID-LINK--[O-])C(=O)OC) | --INVALID-LINK--[1] |

| InChI Key | Not available |

Properties of a Closely Related Isomer: Methyl 4-amino-3-methyl-5-nitrobenzoate

Significant data is available for the isomer, Methyl 4-amino-3-methyl-5-nitrobenzoate (CAS No: 152628-01-8). This compound is a known intermediate in the synthesis of the antihypertensive drug Telmisartan.[2]

| Property | Value | Source |

| CAS Number | 152628-01-8 | --INVALID-LINK--[3] |

| Molecular Formula | C₁₃H₁₆N₂O₅ | --INVALID-LINK--[3] |

| Molecular Weight | 280.28 g/mol | --INVALID-LINK--[3] |

Note: The properties listed above are for a related but different molecule, "Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate", which is an intermediate for Telmisartan. Direct data for "Methyl 4-amino-3-methyl-5-nitrobenzoate" is also limited.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common approach would be the nitration of Methyl 3-amino-4-methylbenzoate.

Hypothetical Synthesis of this compound

This proposed workflow outlines the key steps for the synthesis.

Caption: Hypothetical workflow for the synthesis of this compound.

General Protocol for Nitration of a Methyl Benzoate Derivative

The following is a general procedure for the nitration of a methyl benzoate derivative, which could be adapted for the synthesis of the target compound. Extreme caution should be exercised when handling concentrated acids.

-

Preparation of the Nitrating Mixture: In a separate flask, cool concentrated nitric acid in an ice bath. Slowly add concentrated sulfuric acid to the nitric acid with constant stirring, keeping the temperature low.

-

Reaction: Dissolve the starting material (Methyl 3-amino-4-methylbenzoate) in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the solution of the starting material, maintaining a low temperature (typically below 10-15°C) throughout the addition.

-

Reaction Time: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove residual acids.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).

Signaling Pathways and Biological Activity

There is no specific information available in the searched scientific literature regarding the signaling pathways or biological activities of this compound. However, substituted nitroaromatic compounds can have diverse biological effects. For instance, some aminobenzoates and nitrobenzoates have been shown to act as chemoattractants for certain strains of Pseudomonas.[4] The biological profile of this compound would need to be determined through dedicated screening and in-vitro/in-vivo studies.

The following diagram illustrates a general logical relationship for investigating the biological potential of a novel compound.

Caption: General workflow for investigating the biological activity of a novel chemical entity.

Conclusion

This compound is a chemical compound with a well-defined structure but limited publicly available experimental data. This guide has provided the foundational chemical information and has outlined a plausible synthetic route based on established chemical principles. Further experimental investigation is required to fully characterize its physical and chemical properties, as well as to explore its potential biological activities. The information provided on related isomers serves as a useful reference for researchers working on the synthesis and characterization of this and similar molecules.

Disclaimer

This document is intended for informational purposes for a scientific audience. The hypothetical experimental protocols described should be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions. The authors and publisher of this guide are not liable for any damages or injuries resulting from the use of this information.

References

- 1. This compound | C9H10N2O4 | CID 839285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 [chemicalbook.com]

- 3. dev.klivon.com [dev.klivon.com]

- 4. Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Disclaimer: The initial request for "Methyl 3-amino-4-methyl-5-nitrobenzoate" did not yield a readily available CAS number, suggesting it may be a less common chemical. This guide focuses on a closely related and well-documented isomer, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8) , a key intermediate in the synthesis of the antihypertensive drug Telmisartan.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It provides comprehensive data, detailed experimental protocols, and visual representations of the synthetic pathways involving Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

Chemical Data and Properties

The following tables summarize the key chemical and physical properties of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

| Identifier | Value |

| CAS Number | 152628-01-8 |

| IUPAC Name | methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate |

| Molecular Formula | C₁₃H₁₆N₂O₅ |

| Molecular Weight | 280.28 g/mol |

| InChI | InChI=1S/C13H16N2O5/c1-4-5-11(16)14-12-8(2)6-9(13(17)20-3)7-10(12)15(18)19/h6-7H,4-5H2,1-3H3,(H,14,16) |

| InChI Key | IGCBUUTXGYCQAI-UHFFFAOYSA-N |

| SMILES | CCCC(=O)NC1=C(C)C=C(C(=O)OC)C=C1--INVALID-LINK--[O-] |

| Synonyms | 4-Butyrylamino-3-methyl-5-nitrobenzoic Acid Methyl Ester, Telmisartan Impurity 31, Telmisartan EP Impurity 5 |

| Physical and Chemical Properties | Value |

| Appearance | White to off-white solid |

| Melting Point | 151-153 °C[1] |

| Boiling Point (Predicted) | 468.1 ± 45.0 °C[1] |

| Density (Predicted) | 1.265 g/cm³[1] |

| Solubility | Slightly soluble in Chloroform and Methanol[1] |

| Storage | Store at 2-8°C under an inert atmosphere |

Safety Information

| GHS Hazard Statements | |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Role in Telmisartan Synthesis

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a crucial intermediate in the manufacturing of Telmisartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure. The synthesis of Telmisartan involves the construction of a benzimidazole ring system, for which this compound serves as a key precursor.

Experimental Protocols

Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

This synthesis is a two-step process starting from Methyl 4-amino-3-methylbenzoate.

Step 1: Acylation of Methyl 4-amino-3-methylbenzoate

-

Reactants: Methyl 4-amino-3-methylbenzoate, Butyryl chloride.

-

Solvent: Chloroform or Chlorobenzene.

-

Procedure:

-

Dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in the chosen solvent.

-

Add Butyryl chloride (1.0 eq).

-

Heat the reaction mixture. One protocol specifies heating at 100°C in chlorobenzene.

-

Monitor the reaction for completion.

-

-

The resulting product is Methyl 4-butyrylamino-3-methylbenzoate.

Step 2: Nitration of Methyl 4-butyrylamino-3-methylbenzoate

-

Reagents: Methyl 4-butyrylamino-3-methylbenzoate, Fuming nitric acid, Sulfuric acid.

-

Procedure:

-

Prepare a nitrating mixture of fuming nitric acid and sulfuric acid.

-

Cool the nitrating mixture to a low temperature, typically between -10°C and 5°C.[2]

-

Slowly add the solution of Methyl 4-butyrylamino-3-methylbenzoate from the previous step to the cooled nitrating mixture, maintaining the low temperature.[2]

-

After the addition is complete, allow the reaction to proceed until completion.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent like methylene chloride or ethanol to obtain pure Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[3]

-

-

An overall yield of 88% has been reported for this improved nitration method.[2]

Subsequent Steps in Telmisartan Synthesis

The synthesized Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is then used in the following key steps to produce Telmisartan:

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate. This is typically achieved through catalytic hydrogenation using a catalyst such as Palladium on charcoal (Pd/C) in a solvent like methanol.

-

Benzimidazole Ring Formation: The resulting diamine undergoes cyclization to form the first benzimidazole ring of the Telmisartan core structure.

-

Further Condensation and Alkylation: The molecule is further elaborated through condensation with N-methyl-o-phenylenediamine and subsequent alkylation to complete the Telmisartan structure.

Visualizing the Synthesis Pathway

The following diagrams illustrate the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate and its role in the overall synthesis of Telmisartan.

References

Structural Analysis of Methyl 3-amino-4-methyl-5-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-methyl-5-nitrobenzoate is a key synthetic intermediate in the preparation of various pharmaceuticals and heterocyclic compounds.[1] Its unique trifunctionalized aromatic structure, featuring an electron-donating amino group, an electron-withdrawing nitro group, and a methyl ester, makes it a versatile building block in medicinal chemistry and organic synthesis.[1] This technical guide provides a comprehensive analysis of its structure, drawing upon spectroscopic and crystallographic data from closely related analogs to elucidate its key features. Detailed experimental protocols for its synthesis and characterization are also presented.

Chemical and Physical Properties

This compound has the chemical formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[1] While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 72922-60-2 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| InChI Key | NQJNEBQTJXTNJF-UHFFFAOYSA-N | [1] |

| Appearance | Predicted: Crystalline solid |

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the methyl group protons on the ring, and the methyl ester protons. The electron-donating amino group and the electron-withdrawing nitro group will influence the chemical shifts of the aromatic protons.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.[1] The carbonyl carbon is expected to appear downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| Amino (NH₂) | 4.0 - 6.0 | - |

| Aromatic Methyl (Ar-CH₃) | ~2.2 | ~15-20 |

| Methyl Ester (O-CH₃) | ~3.9 | ~52 |

| Carbonyl (C=O) | - | ~165 |

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Key Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500[1] |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (methyl) | Stretching | 2850-3000 |

| Carbonyl (C=O) | Stretching | ~1720 |

| Nitro (N=O) | Asymmetric Stretching | 1500-1550[1] |

| Symmetric Stretching | 1335-1385 | |

| C-O (ester) | Stretching | 1100-1300 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The fragmentation pattern in the mass spectrum would likely show characteristic losses of the nitro group (NO₂) and the methoxy group (OCH₃) from the molecular ion.[1]

X-Ray Crystallography

No experimental crystal structure data for this compound has been found in the searched literature. However, analysis of a closely related compound, Methyl 4-amino-3-methylbenzoate, reveals a monoclinic crystal system with space group P2/c.[2] In this analog, the molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains.[2] It is plausible that this compound would exhibit similar hydrogen bonding patterns involving its amino and nitro groups, as well as the carbonyl oxygen.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the synthesis of its precursor, Methyl 3-amino-4-methylbenzoate, followed by nitration.

Synthesis of Methyl 3-amino-4-methylbenzoate

Two primary routes are commonly employed for the synthesis of this precursor.

Route 1: Esterification of 3-amino-4-methylbenzoic acid

This method involves the Fischer esterification of 3-amino-4-methylbenzoic acid.

-

Materials: 3-amino-4-methylbenzoic acid, anhydrous methanol, thionyl chloride (SOCl₂), ice, saturated aqueous sodium bicarbonate (NaHCO₃), ethyl acetate, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per gram of acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Carefully add the residue to ice water and neutralize to a pH of ~7.5 with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization.

-

Route 2: Reduction of Methyl 4-methyl-3-nitrobenzoate

This route involves the catalytic hydrogenation of the corresponding nitro compound.

-

Materials: Methyl 4-methyl-3-nitrobenzoate, methanol, Raney Nickel or 5-10% Palladium on carbon (Pd/C), hydrogen gas, Celite.

-

Procedure:

-

Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol (approximately 30 mL per gram of ester).[3]

-

Add a catalytic amount of Raney Nickel or Pd/C (approximately 5% by weight of the starting material).[3]

-

Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).

-

Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.[3]

-

Stir the reaction mixture vigorously at room temperature for 8-24 hours.[3]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization if necessary.

-

Proposed Synthesis of this compound via Nitration

This proposed protocol is based on standard nitration procedures for similar aromatic compounds.

-

Materials: Methyl 3-amino-4-methylbenzoate, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), ice.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add Methyl 3-amino-4-methylbenzoate to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

In a separate container, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the benzoate in sulfuric acid, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring at this temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the crude product. Recrystallization from a suitable solvent such as ethanol may be necessary for further purification.

-

Mandatory Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the synthesis and analysis.

References

Spectroscopic and Synthetic Profile of Methyl 3-amino-4-methyl-5-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for Methyl 3-amino-4-methyl-5-nitrobenzoate. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from structurally analogous molecules to predict its spectroscopic properties. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of substituted nitroaromatic compounds.

Predicted Spectroscopic Data

The spectroscopic data for this compound can be inferred by analyzing the characteristic spectral features of its core functional groups: the amino (-NH2), methyl (-CH3), nitro (-NO2), and methyl ester (-COOCH3) moieties attached to the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the methyl ester protons. The chemical shifts of the two aromatic protons will be influenced by the electronic effects of the three substituents. The electron-withdrawing nitro and ester groups will deshield the aromatic protons, shifting them downfield, while the electron-donating amino group will have a shielding effect.

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The carbonyl carbon of the ester group will appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups, with carbons attached to the nitro and ester groups being more deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH | 7.5 - 8.5 | 110 - 150 |

| -COOCH₃ | 3.8 - 4.0 | 51 - 53 |

| Ar-CH₃ | 2.2 - 2.5 | 15 - 20 |

| -NH₂ | 4.0 - 5.5 (broad) | - |

| C=O | - | 165 - 170 |

| C-NO₂ | - | 145 - 155 |

| C-NH₂ | - | 140 - 150 |

| C-CH₃ | - | 120 - 130 |

Note: These are estimated chemical shift ranges based on analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 3000 |

| Ester (C=O) | C=O Stretch | 1700 - 1730 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1550 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1330 - 1370 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Ester (C-O) | C-O Stretch | 1100 - 1300 |

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to its molecular weight (210.19 g/mol ). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the entire methyl ester group (-COOCH₃).

Table 3: Predicted Mass Spectrometry Fragmentation

| Ion | m/z | Description |

| [M]⁺ | 210 | Molecular Ion |

| [M - OCH₃]⁺ | 179 | Loss of methoxy radical |

| [M - NO₂]⁺ | 164 | Loss of nitro group |

| [M - COOCH₃]⁺ | 151 | Loss of methyl ester radical |

Proposed Synthetic Pathway and Experimental Protocol

Step 1: Esterification of 3-amino-4-methylbenzoic acid

The first step is the conversion of the carboxylic acid to its methyl ester. A common method for this transformation is Fischer esterification.

Protocol:

-

In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the product, Methyl 3-amino-4-methylbenzoate, with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Step 2: Nitration of Methyl 3-amino-4-methylbenzoate

The second step involves the introduction of a nitro group onto the aromatic ring. The directing effects of the existing amino and methyl groups (ortho, para-directing) and the methyl ester group (meta-directing) will influence the position of nitration. The position at C5 is activated by the amino group and is the most likely site for nitration.

Protocol:

-

Dissolve Methyl 3-amino-4-methylbenzoate in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified period. Monitor the reaction progress using TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash it with cold water to remove any residual acid, and dry it thoroughly.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

The following diagrams illustrate the molecular structure and the proposed synthetic pathway.

Caption: Molecular structure of this compound.

Caption: Proposed two-step synthesis of this compound.

Technical Guide: Solubility Profile of Methyl 3-amino-4-methyl-5-nitrobenzoate

This document provides a comprehensive technical overview of the solubility profile of Methyl 3-amino-4-methyl-5-nitrobenzoate, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines a predicted solubility profile based on the compound's chemical structure with detailed, standard experimental protocols for its empirical determination.

Compound Overview

This compound (CAS: 72922-60-2) is a multifaceted organic compound featuring an aromatic ring substituted with an amino group, a methyl group, a nitro group, and a methyl ester. This unique combination of electron-donating (amino) and electron-withdrawing (nitro) groups makes it a valuable intermediate in organic synthesis, particularly for creating complex heterocyclic structures.[1] An understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and potential formulation development.

Predicted Solubility Data

The solubility of this compound is dictated by the interplay of its polar functional groups (amino, nitro, ester) and its non-polar components (aromatic ring, methyl group). While the polar moieties can engage in hydrogen bonding and dipole-dipole interactions, the overall size and hydrophobicity of the core structure are significant factors. The basicity of the amino group suggests that solubility will be highly pH-dependent.

The following table summarizes the predicted solubility of the compound in various common solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The presence of polar groups is offset by the hydrophobic aromatic ring and methyl group, limiting aqueous solubility. |

| Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the compound. Nitrobenzoate derivatives generally show good solubility in alcohols.[2] | |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | These solvents can engage in dipole-dipole interactions with the nitro and ester groups. |

| Dichloromethane (DCM) | Moderate | A common solvent for a wide range of organic compounds with moderate polarity. | |

| Non-Polar | Toluene, Hexane | Low | The molecule's significant polarity from the amino, nitro, and ester groups prevents effective solvation by non-polar solvents. |

| Aqueous Acidic | 5% Hydrochloric Acid | High | The basic amino group will be protonated, forming a water-soluble ammonium salt.[3][4] |

| Aqueous Basic | 5% Sodium Hydroxide | Low | The compound lacks a sufficiently acidic proton for salt formation. The ester group may be susceptible to hydrolysis over time, which is a chemical reaction rather than dissolution. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid preliminary classification of the compound's solubility.

Methodology:

-

Place approximately 25 mg of this compound into a small test tube.[3]

-

Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[3]

-

Observe the mixture for up to 60 seconds after the final addition.[5]

-

Record the compound as "soluble" if the solid dissolves completely, "partially soluble" if some solid remains, and "insoluble" if no significant dissolution occurs.[5]

-

This procedure should be repeated for a range of solvents, including water, 5% HCl, 5% NaOH, and various organic solvents, to establish a broad solubility profile.[3][4]

Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a sealed vial containing a known volume of the solvent. This ensures that the resulting solution is saturated.

-

Equilibration: Place the vial in a constant temperature bath equipped with an agitator (e.g., an orbital shaker). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

-

Sample Preparation: Once equilibrium is achieved, let the vial stand to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, the supernatant can be filtered through a syringe filter (e.g., 0.45 µm PTFE), taking care to avoid adsorption of the solute onto the filter material.

-

Analysis: Quantify the concentration of the solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of mg/mL or mol/L.

Visualized Workflow and Pathways

Solubility Testing Workflow

The logical progression for determining the solubility of a novel compound is outlined in the diagram below. It begins with simple qualitative tests and progresses to more rigorous quantitative measurements.

Caption: A logical workflow for the systematic solubility assessment of a compound.

References

An In-depth Technical Guide on the Reactivity of the Amino Group in Methyl 3-amino-4-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in Methyl 3-amino-4-methyl-5-nitrobenzoate. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] The strategic placement of a nucleophilic amino group, flanked by a methyl group and positioned opposite a strong electron-withdrawing nitro group on the benzoate ring, imparts a unique reactivity profile that is crucial for its synthetic applications. This document details the electronic and steric factors influencing the amino group's reactivity, provides experimental protocols for its key reactions, and presents relevant quantitative data and spectroscopic information.

Introduction: Structural and Electronic Landscape

This compound possesses a multifaceted chemical architecture that dictates the reactivity of its primary amino group. The interplay of inductive and resonance effects from the substituents, coupled with steric considerations, governs its nucleophilicity and basicity.

-

Electronic Effects: The potent electron-withdrawing nitro group (-NO₂) at the 5-position significantly diminishes the electron density of the aromatic ring through both resonance and inductive effects. This, in turn, reduces the basicity and nucleophilicity of the amino group at the 3-position compared to unsubstituted aniline. Conversely, the methyl group (-CH₃) at the 4-position is a weak electron-donating group, offering a slight counteractive effect. The methyl ester group (-COOCH₃) is also electron-withdrawing, further contributing to the overall deactivation of the ring.

-

Steric Effects: The methyl group ortho to the amino group introduces steric hindrance. This "ortho effect" can impede the approach of bulky electrophiles and also affects the solvation of the corresponding anilinium ion, thereby influencing the amino group's basicity.

A foundational understanding of these principles is essential for predicting and controlling the outcomes of reactions involving the amino group of this versatile building block.

Spectroscopic and Physicochemical Data

Precise characterization of this compound is fundamental for its use in synthesis. The following table summarizes key physicochemical and spectroscopic data. While specific experimental data for the target molecule is not widely published, data for structurally related compounds are provided for comparative analysis.

| Parameter | Value/Description | Reference Compound/Note |

| Molecular Formula | C₉H₁₀N₂O₄ | - |

| Molecular Weight | 210.19 g/mol | [1] |

| CAS Number | 72922-60-2 | [1] |

| pKa (of conjugate acid) | Estimated to be lower than aniline (4.6) | Due to electron-withdrawing groups. |

| ¹H NMR (CDCl₃) | Predicted: Aromatic protons, methyl protons, ester methyl protons, and amino protons with characteristic shifts. | For Methyl 3-nitrobenzoate: δ 8.76 (s, 1H), 8.37–8.28 (m, 2H), 7.65–7.50 (m, 2H), 3.93 (s, 3H).[2] For Methyl 3-amino-4-methylbenzoate: Data available.[3] |

| ¹³C NMR (CDCl₃) | Predicted: Distinct signals for aromatic carbons, methyl carbon, ester carbonyl, and ester methyl carbon. | For Methyl 3-nitrobenzoate: 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 ppm.[2] For Methyl 3-amino-4-methylbenzoate: Data available.[4] |

| IR Spectroscopy (cm⁻¹) | Amino (N-H) stretches: ~3300-3500, Nitro (N-O) stretches: ~1515 (asymmetric) and ~1340 (symmetric), Carbonyl (C=O) stretch: ~1700-1730. | Characteristic vibrational frequencies confirm the presence of these key functional groups.[1] For Methyl m-nitrobenzoate: C=O stretch: 1735-1750, NO₂ stretches: 1490-1550 and 1315-1355.[5] |

Reactivity of the Amino Group: Key Transformations

The nucleophilic nature of the amino group in this compound allows it to participate in a variety of important chemical transformations.[1]

Acylation

Acylation of the amino group to form an amide is a common and synthetically useful reaction. This transformation is often performed to protect the amino group, modify the electronic properties of the molecule, or to introduce a new functional handle.

Reaction Scheme:

Caption: General workflow for the acylation of the amino group.

Quantitative Data for Acylation of a Structurally Similar Compound:

The following table provides representative yields for the acylation of Methyl 5-amino-3-methylpicolinate, which also possesses a reactive amino group on a substituted aromatic ring.

| Acylating Agent | Product | Typical Yield (%) |

| Acetyl Chloride | Methyl 5-acetamido-3-methylpicolinate | 85-95 |

| Benzoyl Chloride | Methyl 5-benzamido-3-methylpicolinate | 80-90 |

Data adapted from a protocol for a similar compound.[6]

Diazotization and Subsequent Reactions

Diazotization of the primary aromatic amino group to form a diazonium salt is a gateway to a wide range of functional group transformations. The resulting diazonium salt is a versatile intermediate that can be converted to halogens, cyano groups, hydroxyl groups, and others, often through Sandmeyer or related reactions. A notable application of this compound is its use as a precursor in the synthesis of heterocyclic compounds like 4-nitro-6-indazolecarboxylic acid methyl ester.[1]

Signaling Pathway for Diazotization and Indazole Formation:

Caption: Pathway from the starting material to the indazole derivative.

Alkylation

Alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, leading to secondary or tertiary amines. The reactivity in alkylation is influenced by the nucleophilicity of the amino group and the nature of the alkylating agent.

Logical Relationship for N-Alkylation:

Caption: Logical flow of an N-alkylation reaction.

Experimental Protocols

The following are detailed methodologies for key reactions involving the amino group of this compound. These protocols are based on established procedures for structurally similar compounds and should be adapted and optimized for specific laboratory conditions.

General Protocol for Acylation with Acetyl Chloride

This procedure is adapted from a general method for the acylation of aromatic amines.[6]

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise to the cooled solution.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol for Diazotization and Intramolecular Cyclization

This protocol is adapted from the synthesis of 6-nitro-4-indazolecarboxylic acid methyl ester, which utilizes a similar starting material.

Materials:

-

This compound

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Ice

Procedure:

-

Dissolve this compound (1.0 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Prepare an aqueous solution of sodium nitrite (approximately 1.03 equivalents).

-

Add the sodium nitrite solution dropwise to the cooled acetic acid solution of the starting material, maintaining the temperature below 5 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for a designated period to allow for the intramolecular cyclization to the indazole derivative.

-

The product can then be isolated by pouring the reaction mixture into ice water, followed by filtration and washing of the resulting precipitate.

Conclusion

The amino group of this compound exhibits a nuanced reactivity profile, governed by the electronic and steric influences of the substituents on the aromatic ring. While its nucleophilicity is attenuated by the strong electron-withdrawing nitro group, it remains a versatile functional handle for a variety of synthetic transformations, including acylation, diazotization, and alkylation. This technical guide provides a foundational understanding of these reactions, supported by adaptable experimental protocols. Further quantitative studies on the specific reaction kinetics and pKa of this molecule would be beneficial for the fine-tuning of synthetic routes in drug discovery and development programs.

References

Methyl 3-amino-4-methyl-5-nitrobenzoate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-methyl-5-nitrobenzoate is a crucial synthetic intermediate, primarily utilized in the construction of complex heterocyclic scaffolds found in medicinally important compounds. Its strategic substitution pattern, featuring an amino, a nitro, and a methyl ester group on the benzene ring, offers multiple avenues for chemical modification, making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the preparation of benzimidazole-based therapeutic agents, such as analogues of the antihypertensive drug Telmisartan.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of its key precursors and structurally related compounds provide valuable reference points.

Table 1: Physicochemical Data of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| This compound (Target) | C₉H₁₀N₂O₄ | 210.19 | Not available | Not available | Not available |

| Methyl 3-amino-4-methylbenzoate (Precursor) | C₉H₁₁NO₂ | 165.19 | 113-117 | White to off-white crystalline solid | 18595-18-1[1] |

| Methyl 4-methyl-3-nitrobenzoate (Precursor) | C₉H₉NO₄ | 195.17 | Not available | Not available | 24078-21-5[2] |

| Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (Analogue) | C₁₃H₁₆N₂O₅ | 280.28 | Not available | Off-white solid | 152628-01-8[3] |

| Methyl 3-amino-5-nitrobenzoate (Analogue) | C₈H₈N₂O₄ | 196.16 | 165-166 (dec.) | Yellow to red powder | 23218-93-1[4] |

Synthesis of this compound

The most plausible synthetic route to this compound involves the regioselective nitration of its precursor, Methyl 3-amino-4-methylbenzoate. The directing effects of the activating amino and methyl groups and the deactivating ester group on the aromatic ring are critical in determining the position of nitration.

Synthesis of the Precursor: Methyl 3-amino-4-methylbenzoate

This precursor can be synthesized via two primary methods:

-

Method A: Esterification of 3-amino-4-methylbenzoic acid.

-

Method B: Reduction of Methyl 4-methyl-3-nitrobenzoate.

Experimental Protocol: Esterification using Thionyl Chloride in Methanol [5]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1-2.2 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-amino-4-methylbenzoate.

Experimental Protocol: Reduction of Methyl 4-methyl-3-nitrobenzoate [5]

-

Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol.

-

Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

-

Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the system with hydrogen gas (typically 50 psi) and stir vigorously for 8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain Methyl 3-amino-4-methylbenzoate.

Nitration of Methyl 3-amino-4-methylbenzoate

Proposed Experimental Protocol: Nitration

-

In a flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath to prepare the nitrating mixture.

-

In a separate flask, dissolve Methyl 3-amino-4-methylbenzoate in concentrated sulfuric acid and cool the mixture in an ice-salt bath.

-

Slowly add the nitrating mixture dropwise to the solution of the substrate, maintaining a low temperature (0-10 °C).

-

After the addition is complete, allow the reaction to stir at low temperature for a specified period, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash with cold water until neutral, and then with a small amount of cold ethanol.

-

Dry the product, this compound, under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Role as a Synthetic Intermediate: Synthesis of Benzimidazoles

This compound is a key precursor for the synthesis of substituted benzimidazoles. The general strategy involves the reduction of the nitro group to an amino group, creating an ortho-diamine system, which can then be cyclized with a variety of reagents to form the imidazole ring. This approach is central to the synthesis of Telmisartan and its analogues.

Signaling Pathway for Benzimidazole Synthesis

Caption: Synthetic pathway from the intermediate to a benzimidazole.

Experimental Protocol: Reductive Cyclization to form a Benzimidazole (Adapted from Telmisartan Synthesis) [7][8]

This protocol describes the conversion of a closely related compound, methyl 4-butyramido-3-methyl-5-nitrobenzoate, to a benzimidazole derivative. A similar two-step (reduction then cyclization) or one-pot reductive cyclization could be applied to this compound.

Step 1: Reduction of the Nitro Group

-

Dissolve the starting nitro compound in a suitable solvent such as methanol.

-

Add a reducing agent. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a common method.

-

Conduct the hydrogenation under a hydrogen atmosphere until the nitro group is fully reduced to an amino group, which can be monitored by TLC.

-

Filter the catalyst and concentrate the solvent to obtain the crude ortho-diamine intermediate.

Step 2: Cyclization to the Benzimidazole Ring

-

The crude ortho-diamine can be cyclized by heating with a carboxylic acid (e.g., butyric acid in the case of a Telmisartan analogue) in the presence of a dehydrating agent or under acidic conditions (e.g., in acetic acid).

-

The reaction mixture is heated to reflux for several hours.

-

After completion, the reaction is cooled, and the product is isolated by precipitation or extraction.

-

Purification is typically performed by recrystallization or column chromatography.

Spectroscopic Data of Related Compounds

Table 2: Spectroscopic Data of Precursors and Analogues

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Methyl 3-amino-4-methylbenzoate | |||

| Methyl 3-nitrobenzoate | 8.76 (s, 1H), 8.37-8.28 (m, 2H), 7.65-7.50 (m, 1H), 3.93 (s, 3H)[5] | 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6[5] | 1735-1750 (C=O), 1490-1550 & 1315-1355 (NO₂), ~1600 & ~1475 (C=C aromatic)[9] |

| Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate |

Note: Complete, assigned spectral data for Methyl 3-amino-4-methylbenzoate and Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate are not available in the cited resources. Researchers should perform their own analyses for structural confirmation.

Conclusion

This compound is a strategically important, yet under-documented, synthetic intermediate. Its preparation via the nitration of Methyl 3-amino-4-methylbenzoate and its subsequent transformation into benzimidazole derivatives highlight its significance in the synthesis of pharmaceutical compounds. This guide provides a framework for its synthesis and application based on established chemical principles and data from closely related molecules, offering a valuable resource for researchers in the field of drug development. Further research to fully characterize this compound and optimize its use in synthetic pathways is warranted.

Experimental Workflow Visualization

Synthesis and Application Workflow

Caption: Overall workflow from precursor to benzimidazole derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Solved) - What IR peaks are present in methyl 3-nitrobenzoate? Use the... (1 Answer) | Transtutors [transtutors.com]

- 4. 3-AMINO-5-NITROBENZOIC ACID METHYL ESTER | 23218-93-1 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. echemi.com [echemi.com]

- 7. US7943781B2 - Process for preparing telmisartan - Google Patents [patents.google.com]

- 8. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

- 9. sciencing.com [sciencing.com]

The Rising Star in Medicinal Chemistry: A Technical Guide to Methyl 3-amino-4-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-amino-4-methyl-5-nitrobenzoate is emerging as a highly versatile scaffold in medicinal chemistry, offering a gateway to a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique trifunctionalized aromatic ring, featuring an amino, a methyl, and a nitro group, provides a rich platform for chemical modifications and the synthesis of novel drug candidates. This technical guide delves into the core applications of this compound, focusing on its pivotal role in the development of anticancer and antibacterial agents. We present a comprehensive overview of its synthetic utility, quantitative biological data of its derivatives, detailed experimental protocols, and visual representations of synthetic and biological pathways to empower researchers in their drug discovery endeavors.

Introduction

The quest for novel molecular entities with improved efficacy and safety profiles is a continuous driving force in pharmaceutical research. Strategically functionalized building blocks are the cornerstone of successful drug discovery programs. This compound is one such building block, a synthetically tractable molecule with the potential to be elaborated into complex, biologically active scaffolds. The presence of both a nucleophilic amino group and an electrophilically-directing nitro group on the same aromatic ring allows for a wide array of chemical transformations. This guide will explore its application in the synthesis of indazole-based kinase inhibitors for cancer therapy and its potential as a precursor for novel antibacterial agents.

Core Applications in Medicinal Chemistry

The strategic arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems with proven medicinal value.

Anticancer Agents: The Indazole Scaffold

The indazole moiety is a well-established pharmacophore in oncology, with several indazole-containing drugs approved for cancer treatment.[1][2] These compounds often function as potent kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2] this compound serves as a key precursor for the synthesis of substituted nitroindazoles, which can be further functionalized to generate libraries of potential kinase inhibitors.

A crucial synthetic transformation involves the diazotization of the amino group followed by intramolecular cyclization to form the indazole ring system. The resulting methyl 4-methyl-5-nitro-1H-indazole-6-carboxylate can then be subjected to various chemical modifications, including reduction of the nitro group to an amine, which opens up further avenues for derivatization.

The following table summarizes the in vitro anticancer activity of representative indazole derivatives synthesized from precursors structurally related to this compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indazole Derivative A | A549 (Lung Carcinoma) | 8.21 ± 0.56 | [3] |

| K562 (Leukemia) | 5.19 ± 0.29 | [3] | |

| PC-3 (Prostate Cancer) | 6.12 ± 0.10 | [3] | |

| HepG2 (Liver Cancer) | 5.62 ± 1.76 | [3] | |

| Indazole Derivative B | 4T1 (Breast Cancer) | 0.23 - 1.15 | [4] |

| Indazole-Pyrimidine 4f | MCF-7 (Breast Cancer) | 1.629 | [5][6] |

| Indazole-Pyrimidine 4i | MCF-7 (Breast Cancer) | 1.841 | [5][6] |

| A549 (Lung Carcinoma) | 2.305 | [5][6] | |

| Caco2 (Colorectal Cancer) | 4.990 | [5][6] |

Antibacterial Agents

The development of new antibacterial agents is a critical global health priority due to the rise of antibiotic resistance. This compound can be envisioned as a starting point for the synthesis of novel antibacterial compounds, such as substituted quinolones and benzimidazoles. Following the reduction of the nitro group to an amine, the resulting diamino derivative can undergo cyclization reactions with various reagents to construct these heterocyclic cores.

The following table presents the minimum inhibitory concentrations (MIC) for classes of compounds that could be accessed synthetically from this compound.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluoroquinolone Derivative | Staphylococcus aureus | 0.97 - 1.2 | [7] |

| Escherichia coli | 4.7 - 8.8 | [7] | |

| 5-amino-quinolone derivative | Quinolone-resistant bacteria | Potent activity | [8] |

Experimental Protocols

Synthesis of Methyl 4-methyl-5-nitro-1H-indazole-6-carboxylate

This protocol is adapted from the synthesis of 5-nitroindazole.[9]

Step 1: Diazotization and Cyclization

-

Dissolve this compound (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 15-20°C.

-

Prepare a solution of sodium nitrite (1 equivalent) in water.

-

Add the sodium nitrite solution to the cooled acetic acid solution all at once with vigorous stirring. Ensure the temperature does not exceed 25°C.

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the reaction mixture to stand at room temperature for 3 days.

-

Concentrate the solution under reduced pressure.

-

Add water to the residue and stir to form a slurry.

-

Filter the solid product, wash with cold water, and dry to yield crude Methyl 4-methyl-5-nitro-1H-indazole-6-carboxylate.

-

Purify the crude product by recrystallization from methanol.

General Procedure for Nitro Group Reduction

This protocol is a general method for the reduction of aromatic nitro groups.[10]

-

To a solution of the nitro-indazole derivative (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 1 hour.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture and filter off the iron catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino-indazole derivative.

-

Purify the product by column chromatography on silica gel.

Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

This is a standard protocol for determining the MIC of a compound.

-

Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Potential: Synthetic and Biological Pathways

Synthetic Workflow for Drug Candidate Development

The following diagram illustrates a general workflow for the synthesis and screening of potential drug candidates starting from this compound.

Caption: General synthetic and screening workflow.

Proposed Signaling Pathway for Anticancer Indazole Derivatives

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell survival and proliferation pathways. The diagram below depicts a simplified representation of how an indazole-based kinase inhibitor might induce apoptosis.

Caption: Simplified apoptosis induction pathway.

Conclusion

This compound is a promising and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its application in the development of indazole-based anticancer agents, particularly kinase inhibitors, is supported by a growing body of literature. Furthermore, its potential as a precursor for novel antibacterial agents warrants further investigation. The synthetic accessibility and the rich chemistry of its functional groups position this compound as a valuable tool for drug discovery and development professionals. This guide provides a foundational understanding and practical protocols to stimulate further research and unlock the full therapeutic potential of this remarkable scaffold.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on quinolone antibacterials. V. Synthesis and antibacterial activity of chiral 5-amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6- fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

Methodological & Application

Application Notes and Protocols: Nitration of Methyl Benzoate to Form Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the nitration of methyl benzoate, a classic and important electrophilic aromatic substitution reaction. The primary product of this reaction is methyl m-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] The ester group of methyl benzoate deactivates the aromatic ring and directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position.[1][2][3][4]

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive nitronium ion.[1][5] Careful control of the reaction temperature is crucial to ensure the selective formation of the desired mononitrated product and to minimize the formation of byproducts.[4][6]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the nitration of methyl benzoate on a laboratory scale.

| Parameter | Value | Source(s) |

| Reactants | ||

| Methyl Benzoate | 2.0 g (1.5 moles) | [3][7] |

| Concentrated Sulfuric Acid | 4.0 - 6.0 mL | [3][8] |

| Concentrated Nitric Acid | 1.5 - 2.0 mL | [2][3] |

| Reaction Conditions | ||

| Reaction Temperature | 0 - 15 °C | [4][6][7] |

| Reaction Time | 15 - 20 minutes (post-addition) | [8][9] |

| Product Information | ||

| Major Product | Methyl m-nitrobenzoate | [3][6] |

| Typical Yield | 60 - 85% | [4] |

| Melting Point (crude) | Varies | |

| Melting Point (recrystallized) | 78 °C | [10][11] |

| Purification | ||

| Recrystallization Solvent | Methanol or Ethanol/Water | [3][8] |

Experimental Workflow

Caption: Experimental workflow for the nitration of methyl benzoate.

Detailed Experimental Protocol

Safety Precautions: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This experiment should be performed in a well-ventilated fume hood.

1. Preparation of the Nitrating Mixture: a. In a clean, dry test tube, combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.[3] b. Cool this mixture in an ice-water bath.[3]

2. Reaction Setup: a. Weigh 2.0 g of methyl benzoate into a 50 mL Erlenmeyer flask.[3] b. Slowly add 4.0 mL of concentrated sulfuric acid to the methyl benzoate while swirling the flask to ensure thorough mixing.[3] c. Cool this mixture in an ice-water bath.[3]

3. Nitration Reaction: a. While continuously swirling the flask containing the methyl benzoate solution in the ice bath, slowly add the prepared cold nitrating mixture dropwise using a Pasteur pipette.[3][6] b. The addition should be carried out over a period of approximately 15 minutes, ensuring the temperature of the reaction mixture does not exceed 15 °C.[6] c. After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15-20 minutes with occasional swirling.[8][9]

4. Isolation of the Crude Product: a. Pour the reaction mixture carefully onto approximately 20 g of crushed ice in a beaker.[3] b. Stir the mixture until all the ice has melted. The crude methyl m-nitrobenzoate will precipitate as a solid.[3] c. Isolate the solid product by vacuum filtration using a Büchner funnel.[3] d. Wash the crude product on the filter paper with two portions of cold water, followed by a wash with a small amount of ice-cold methanol to remove residual acids and some impurities.[6][9]

5. Purification by Recrystallization: a. Transfer the crude product to a clean Erlenmeyer flask. b. Add a minimal amount of hot methanol or an ethanol/water mixture to dissolve the solid.[3][8] c. Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to induce crystallization. d. Collect the purified crystals by vacuum filtration. e. Dry the crystals completely before determining the final yield and melting point.

6. Product Characterization: a. Determine the melting point of the purified methyl m-nitrobenzoate. The literature melting point is 78 °C.[10][11] b. Obtain an infrared (IR) spectrum of the product. Key characteristic peaks should be observed for the ester carbonyl group (~1715 cm⁻¹) and the nitro group (~1520 and 1350 cm⁻¹).[4]

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 4. echemi.com [echemi.com]

- 5. aiinmr.com [aiinmr.com]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. savemyexams.com [savemyexams.com]

Application Notes and Protocols for the Selective Reduction of Methyl 3-amino-4-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in Methyl 3-amino-4-methyl-5-nitrobenzoate to yield Methyl 3,5-diamino-4-methylbenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The key challenge in this reduction is the chemoselective conversion of the nitro group in the presence of an existing amino group and a methyl ester functionality. This document outlines several effective methods, including catalytic hydrogenation, transfer hydrogenation, and chemical reduction using metal reagents.

Introduction

Methyl 3,5-diamino-4-methylbenzoate is a valuable building block in medicinal chemistry. The selective reduction of its precursor, this compound, is a common requirement in synthetic organic chemistry. A variety of methods are available for the reduction of aromatic nitro groups, but the choice of reagent is crucial to avoid the reduction of other sensitive functional groups.[1] This document details robust and reproducible methods for this specific transformation, providing researchers with practical and efficient synthetic routes.

Data Presentation: Comparison of Reduction Methods

The following table summarizes key quantitative data for the described synthetic methods, allowing for easy comparison of their efficacy and requirements.

| Method | Reagents & Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol, Ethanol | Room Temperature | 2 - 8 | >95 | High yielding and clean reaction. Requires specialized hydrogenation apparatus.[2] |

| Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Methanol, Ethanol | Reflux | 1 - 4 | 90 - 98 | Safer alternative to gaseous hydrogen.[3][4] |

| Chemical Reduction (Fe) | Iron powder, Ammonium chloride (NH₄Cl) | Ethanol/Water | Reflux | 2 - 6 | 85 - 95 | Cost-effective and mild conditions.[5][6][7] Work-up involves filtration of iron salts.[8][9] |

| Chemical Reduction (SnCl₂) | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl acetate | Reflux | 1 - 3 | 90 - 97 | Mild and highly chemoselective.[10][11][12] Work-up may require careful pH adjustment.[13][14] |

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and typically provides a very clean product with high yields.[2]